4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate
Overview
Description
4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate is a useful research compound. Its molecular formula is C18H11N3O4S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.04702701 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Types of reactions: : The compound is prone to undergo various reactions such as electrophilic substitution on the aromatic ring, nucleophilic additions, and condensation reactions due to the presence of electrophilic and nucleophilic centers.
Common reagents and conditions used: : It reacts with halogens, acids, and bases under controlled conditions to yield diverse derivatives. For instance, oxidation reactions might employ strong oxidants like potassium permanganate, whereas reductions could use reagents like lithium aluminum hydride (LiAlH4).
Major products formed: : Depending on the reaction conditions, the major products can vary widely, from simple halogenated derivatives to more complex structures formed via multi-step synthetic pathways.
Scientific Research Applications
In chemistry , the compound is used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms due to its diverse reactivity.
In biology , it serves as a potential inhibitor for certain enzymes due to its heterocyclic structure, which can mimic the natural substrates of these enzymes.
In medicine , it is investigated for its antimicrobial and anticancer properties, leveraging its ability to interact with biological macromolecules.
In industry , it is explored for use in the synthesis of advanced materials and as a precursor for the production of dyes and pigments.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with key biological targets through hydrogen bonding, Van der Waals forces, and covalent interactions.
Molecular targets and pathways involved: : It primarily targets enzymes with active sites that can accommodate its bulky structure, leading to inhibition of enzymatic activity. It can also participate in cellular pathways related to oxidative stress and signal transduction.
Comparison with Similar Compounds
Compared to similar compounds like 4-[(5-imino-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzoate, the unique conjugation with the furoate group enhances its chemical reactivity and biological activity.
List of similar compounds: : 4-[(5-imino-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate, 4-[(5-imino-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzoate.
This compound's complex structure and diverse reactivity make it a valuable subject in various fields of scientific research and industrial application. What intrigues you most about this compound?
Properties
IUPAC Name |
[4-[(Z)-(5-imino-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c19-15-13(16(22)20-18-21(15)7-9-26-18)10-11-3-5-12(6-4-11)25-17(23)14-2-1-8-24-14/h1-10,19H/b13-10-,19-15? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHMUNAOVTZMQU-DDRPPYOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=N)N4C=CSC4=NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=N)N4C=CSC4=NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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